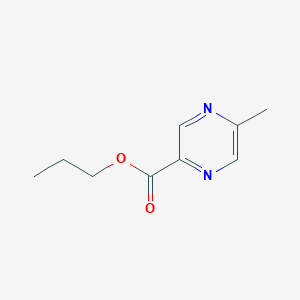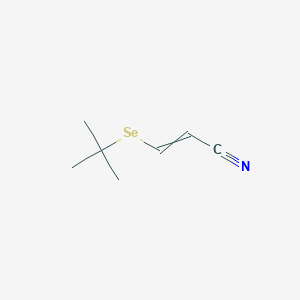
3-(tert-Butylselanyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butylselanyl)prop-2-enenitrile is an organic compound with the molecular formula C₈H₁₃NS It is characterized by the presence of a tert-butylselanyl group attached to a prop-2-enenitrile backbone
Métodos De Preparación
The synthesis of 3-(tert-Butylselanyl)prop-2-enenitrile typically involves the reaction of tert-butylselenol with propargyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenol group. The product is then purified using standard techniques such as column chromatography.
Análisis De Reacciones Químicas
3-(tert-Butylselanyl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The selenol group can be oxidized to form selenoxide or selenone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenol group is replaced by other nucleophiles such as halides or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(tert-Butylselanyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s selenium content makes it a potential candidate for studying the biological roles of selenium in various biochemical processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of selenium-containing compounds, including their antioxidant and anticancer properties.
Industry: The compound may find applications in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butylselanyl)prop-2-enenitrile is not fully understood, but it is believed to involve interactions with molecular targets such as enzymes and proteins. The selenium atom in the compound can participate in redox reactions, potentially influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
3-(tert-Butylselanyl)prop-2-enenitrile can be compared with other selenium-containing compounds such as:
Selenocysteine: An amino acid that contains selenium and is known for its role in the active sites of certain enzymes.
Selenomethionine: Another selenium-containing amino acid that is used as a dietary supplement and in research studies.
Selenourea: A compound used in the synthesis of selenium-containing heterocycles.
Compared to these compounds, this compound offers a unique combination of a nitrile group and a tert-butylselanyl group, which can be leveraged in various synthetic and research applications.
Propiedades
Número CAS |
188729-19-3 |
|---|---|
Fórmula molecular |
C7H11NSe |
Peso molecular |
188.14 g/mol |
Nombre IUPAC |
3-tert-butylselanylprop-2-enenitrile |
InChI |
InChI=1S/C7H11NSe/c1-7(2,3)9-6-4-5-8/h4,6H,1-3H3 |
Clave InChI |
JTLUNLZQYVCBGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Se]C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


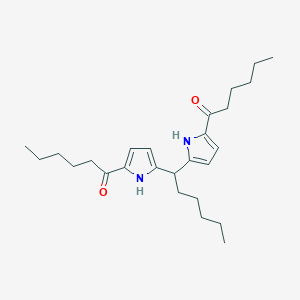
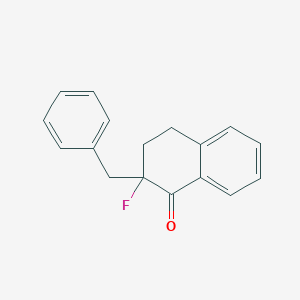

acetyl fluoride](/img/structure/B12566023.png)

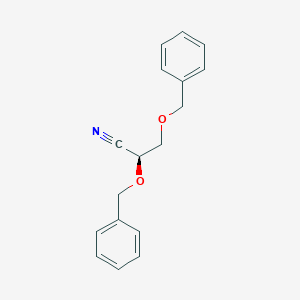
![2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine](/img/structure/B12566035.png)
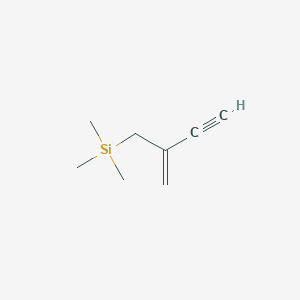


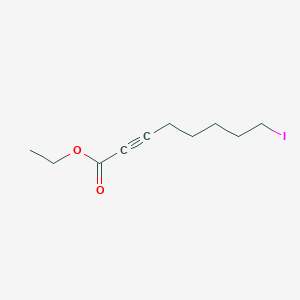
![1,2-Dimethyl-7,7-diphenyl-1,7-dihydropyrano[3,2-e]benzimidazole](/img/structure/B12566062.png)
![N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B12566072.png)
